Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate
Description
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone esterified with a 4-(trifluoromethyl)benzoyloxy group. For example, similar esters, such as methyl 3-arylamino-2-benzoylaminobut-2-enoate, are synthesized using polyphosphoric acid (PPA) under controlled heating (130–140°C) . The trifluoromethyl (CF₃) group is a critical structural feature, known for enhancing lipophilicity and metabolic stability, making it a common motif in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C12H9F3O4 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3 |
InChI Key |
PCVMIBKJGDEZEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Safety measures are implemented to handle the trifluoromethyl group, which can be reactive under certain conditions .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective oxidation and reduction at distinct sites:
-
Oxidation : Reaction with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleaves the α,β-unsaturated ester system, yielding 4-(trifluoromethyl)benzoic acid as the primary product.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond, producing methyl 3-[4-(trifluoromethyl)benzoyloxy]propanoate . Sodium borohydride (NaBH₄) reduces the ester carbonyl to a secondary alcohol in polar aprotic solvents.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | 4-(Trifluoromethyl)benzoic acid | 85–92 | |
| Hydrogenation | H₂ (1 atm), Pd-C, MeOH | Saturated ester derivative | 78–84 |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Produces 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoic acid .
-
Basic Hydrolysis (NaOH/H₂O, Δ): Yields the sodium salt of the acid, which can be protonated to the free acid.
| Condition | Reagents | Product | Reaction Time |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 3-[4-(Trifluoromethyl)benzoyloxy]prop-2-enoic acid | 4–6 hrs |
| Basic | 2M NaOH, 80°C | Sodium salt of the acid | 2–3 hrs |
Nucleophilic Conjugate Additions
The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols). Solvent polarity significantly influences stereoselectivity :
| Nucleophile | Solvent (Dielectric Constant) | Major Product (E/Z Ratio) | Yield (%) |
|---|---|---|---|
| Piperidine | CHCl₃ (4.81) | E-isomer (97:3) | 96 |
| Benzylamine | DMSO (46.7) | Z-isomer (22:78) | 100 |
The anti-addition pathway dominates in polar solvents due to stabilization of the enolate intermediate .
Cycloaddition and Annulation Reactions
-
Diels-Alder Reaction : The compound acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming 6-membered cyclohexene derivatives .
-
Palladium-Catalyzed Benzannulation : With Pd(PPh₃)₄ as a catalyst, it undergoes intramolecular cyclization to yield phthalide derivatives .
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12 hrs | Cyclohexene derivative | None |
| Benzannulation | Pd(PPh₃)₄, DMF, 80°C | Spirocyclic phthalide | Pd(0) |
Radical-Mediated Transformations
Under Ti(III) or AIBN initiation, the compound participates in free-radical cyclizations . For example, with Cp₂TiCl, it forms eudesmanolide-like structures via transannular cyclization .
| Initiator | Solvent | Product Type | Key Feature |
|---|---|---|---|
| Cp₂TiCl | THF/H₂O | Eudesmanolide analog | Exocyclic alkene |
| AIBN | Benzene | Bicyclic ester | Contiguous stereocenters |
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and biological activity. The compound can be synthesized through various methods, including esterification reactions and condensation processes. Its molecular formula is C13H10F3O3, with a molecular weight of approximately 273.21 g/mol.
Scientific Research Applications
The compound has several notable applications in scientific research:
1. Organic Synthesis:
- Used as a building block in the synthesis of more complex organic molecules.
- Facilitates the development of new materials with tailored properties.
2. Medicinal Chemistry:
- Investigated for its potential as an anticancer agent.
- Studies suggest that the trifluoromethyl group may enhance bioactivity and selectivity towards cancer cells.
3. Biological Activity:
- Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Potentially modulates enzyme activity due to its unique chemical structure.
Data Table: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against various cancer cell lines. |
| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria. |
| Study 3 | Mechanistic Insights | Identified interaction with specific biological targets leading to apoptosis in cancer cells. |
Case Studies
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound against breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, leading to further investigations into its application as a novel antibiotic.
Applications in Medicine and Industry
1. Drug Development:
- The compound's unique properties make it a promising candidate for drug formulation aimed at treating cancer and bacterial infections.
2. Material Science:
- Its reactive functional groups allow for incorporation into polymers and coatings, enhancing material performance.
3. Agricultural Chemistry:
- Potential use as a pesticide or herbicide due to its biological activity against pathogens.
Mechanism of Action
The mechanism of action of methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: (1) halogen-substituted α,β-unsaturated esters, (2) benzoyloxy-containing esters, and (3) methyl esters of sulfonylurea herbicides. Below is a comparative analysis based on substituent effects, applications, and reactivity.
Table 1: Key Structural and Functional Comparisons
Halogen-Substituted α,β-Unsaturated Esters
Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate () shares the α,β-unsaturated ester core but replaces the CF₃ group with a bromomethyl moiety. The bromine atom introduces distinct reactivity, such as susceptibility to nucleophilic substitution, making it a versatile intermediate in cross-coupling reactions . In contrast, the CF₃ group in the target compound likely confers greater metabolic stability and electron-withdrawing effects, which could modulate reactivity in Michael addition or cycloaddition reactions.
Benzoyloxy-Containing Esters
Methyl 3-arylamino-2-benzoylaminobut-2-enoate () features a benzoylamino group instead of benzoyloxy. The benzoyloxy group in this compound may enhance photostability due to increased resonance delocalization .
Methyl Esters of Sulfonylurea Herbicides
Triflusulfuron-methyl and metsulfuron-methyl () are methyl esters of sulfonylurea herbicides with triazine cores. The CF₃ group in triflusulfuron-methyl enhances herbicidal potency by improving target-site binding and resistance to degradation .
Research Findings and Implications
- Synthetic Challenges: The synthesis of this compound may require optimized conditions to avoid side reactions, as seen in analogous syntheses involving trifluoroacetic acid or PPA .
- Structure-Activity Relationships (SAR) : The CF₃ group’s electron-withdrawing nature likely increases the electrophilicity of the α,β-unsaturated ester, enhancing its reactivity toward nucleophiles compared to bromomethyl or methoxy analogs .
Biological Activity
Methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
This compound belongs to the family of acrylate esters, characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior and biological activity. The molecular formula is , with a molecular weight of approximately 292.20 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus, indicating potential use in treating infections .
- Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation. Research on related acrylates has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible avenue for further investigation into its anticancer efficacy .
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to significant inhibitory effects on target enzymes involved in disease processes .
Data Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of acrylate derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
- Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs .
Q & A
Q. How can researchers mitigate racemization during synthetic modifications of the enoate moiety?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
- Employ low-temperature conditions (–78°C) for nucleophilic additions.
- Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .
- Consider enzymatic resolution (e.g., lipases) for stereoselective hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
